molecular formula C17H17NO2 B2902858 1-(1-benzofuran-2-carbonyl)-4-cyclopropylidenepiperidine CAS No. 2097925-02-3

1-(1-benzofuran-2-carbonyl)-4-cyclopropylidenepiperidine

Cat. No.: B2902858
CAS No.: 2097925-02-3
M. Wt: 267.328
InChI Key: YFSXRFBIDRHTIO-UHFFFAOYSA-N
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Description

1-(1-benzofuran-2-carbonyl)-4-cyclopropylidenepiperidine is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The unique structure of benzofuran-2-yl(4-cyclopropylidenepiperidin-1-yl)methanone makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of benzofuran derivatives typically involves large-scale organic synthesis techniques. These methods are optimized for high yield and purity, often using microwave-assisted synthesis (MWI) to enhance reaction rates and efficiency . The exact industrial methods for producing benzofuran-2-yl(4-cyclopropylidenepiperidin-1-yl)methanone would depend on the specific requirements and scale of production.

Chemical Reactions Analysis

Types of Reactions

1-(1-benzofuran-2-carbonyl)-4-cyclopropylidenepiperidine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of benzofuran derivatives include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran-2-carboxylic acid, while reduction may produce benzofuran-2-ylmethanol.

Scientific Research Applications

1-(1-benzofuran-2-carbonyl)-4-cyclopropylidenepiperidine has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to benzofuran-2-yl(4-cyclopropylidenepiperidin-1-yl)methanone include:

Uniqueness

1-(1-benzofuran-2-carbonyl)-4-cyclopropylidenepiperidine is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity. Its cyclopropylidene and piperidinyl groups may contribute to its unique pharmacological profile and potential therapeutic applications.

Properties

IUPAC Name

1-benzofuran-2-yl-(4-cyclopropylidenepiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2/c19-17(16-11-14-3-1-2-4-15(14)20-16)18-9-7-13(8-10-18)12-5-6-12/h1-4,11H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFSXRFBIDRHTIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1=C2CCN(CC2)C(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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